Cas no 2361639-12-3 (N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide)

N-1-(7-Methoxyisoquinolin-1-yl)ethylprop-2-enamide is a synthetic organic compound featuring a methoxy-substituted isoquinoline core linked to a prop-2-enamide moiety. This structure confers potential reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The methoxy group enhances solubility and electronic properties, while the acrylamide functionality offers versatility for further derivatization or polymerization. Its well-defined molecular architecture ensures consistency in synthetic applications, particularly in the development of targeted bioactive molecules. The compound’s stability under standard laboratory conditions and compatibility with common organic solvents further underscore its utility in advanced chemical synthesis.
N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide structure
2361639-12-3 structure
Product name:N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide
CAS No:2361639-12-3
MF:C15H16N2O2
Molecular Weight:256.299743652344
CID:5379731
PubChem ID:139015296

N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[1-(7-Methoxy-1-isoquinolinyl)ethyl]-2-propenamide
    • N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide
    • インチ: 1S/C15H16N2O2/c1-4-14(18)17-10(2)15-13-9-12(19-3)6-5-11(13)7-8-16-15/h4-10H,1H2,2-3H3,(H,17,18)
    • InChIKey: KEGYBDRMTJIQGA-UHFFFAOYSA-N
    • SMILES: C(NC(C1C2=C(C=CC(OC)=C2)C=CN=1)C)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.139±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 488.4±45.0 °C(Predicted)
  • 酸度系数(pKa): 13.48±0.46(Predicted)

N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26585179-1g
N-[1-(7-methoxyisoquinolin-1-yl)ethyl]prop-2-enamide
2361639-12-3 90%
1g
$0.0 2023-09-13
Enamine
EN300-26585179-1.0g
N-[1-(7-methoxyisoquinolin-1-yl)ethyl]prop-2-enamide
2361639-12-3 95.0%
1.0g
$0.0 2025-03-20

N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide 関連文献

N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamideに関する追加情報

Comprehensive Overview of N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide (CAS No. 2361639-12-3): Properties, Applications, and Research Insights

The compound N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide (CAS No. 2361639-12-3) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and biochemical research. As a derivative of the isoquinoline family, this molecule combines a 7-methoxyisoquinolin-1-yl moiety with a prop-2-enamide group, creating a versatile scaffold for drug discovery and development. Researchers are particularly interested in its role as a building block for targeted therapies, given its ability to interact with specific biological pathways.

One of the most searched questions related to N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide revolves around its synthetic routes and purification methods. Current literature highlights multi-step organic synthesis involving palladium-catalyzed cross-coupling reactions and selective functionalization of the isoquinoline core. The CAS No. 2361639-12-3 is frequently referenced in patent applications, underscoring its commercial relevance. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound, ensuring high purity for research use.

In the context of trending topics, N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide aligns with the growing demand for small-molecule modulators in oncology and neurodegenerative disease research. Its structural similarity to known kinase inhibitors has prompted investigations into its potential as a therapeutic agent. Additionally, the rise of AI-driven drug discovery has amplified interest in this compound, as computational models predict its binding affinity for various protein targets. These advancements position CAS No. 2361639-12-3 as a promising candidate for further preclinical studies.

From a biochemical perspective, the 7-methoxyisoquinolin-1-yl segment of the molecule contributes to its lipophilicity and membrane permeability, key factors in drug bioavailability. Meanwhile, the prop-2-enamide group offers a reactive handle for further derivatization, enabling the creation of analogs with tailored properties. Such flexibility makes this compound invaluable for structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry forums and academic discussions.

Environmental and safety considerations for N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide are also frequently queried. While not classified as hazardous under current regulations, proper handling protocols—including the use of personal protective equipment (PPE) and ventilation—are recommended during laboratory work. The compound's stability under various pH and temperature conditions is another area of active research, particularly for formulation development.

Looking ahead, the integration of N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide into high-throughput screening libraries could accelerate the identification of novel bioactive molecules. Its presence in chemical databases like PubChem and Reaxys ensures visibility among researchers exploring fragment-based drug design. As the scientific community continues to unravel its full potential, CAS No. 2361639-12-3 remains a compound of enduring interest across multiple disciplines.

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